molecular formula C19H17BrN2O3 B11608475 (3aS,4R,9bR)-8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11608475
M. Wt: 401.3 g/mol
InChI Key: KVGKTBJNHOCAGT-TYILLQQXSA-N
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Description

8-BROMO-4-(4-METHOXY-3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-4-(4-METHOXY-3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-BROMO-4-(4-METHOXY-3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 8-BROMO-4-(4-METHOXY-3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-BROMO-4-(4-METHOXY-3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and nitro group on the quinoline scaffold makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(3aS,4R,9bR)-8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17BrN2O3/c1-25-18-8-5-11(9-17(18)22(23)24)19-14-4-2-3-13(14)15-10-12(20)6-7-16(15)21-19/h2-3,5-10,13-14,19,21H,4H2,1H3/t13-,14+,19+/m1/s1

InChI Key

KVGKTBJNHOCAGT-TYILLQQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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